molecular formula C9H7BrF2O2 B2582662 Methyl 2-bromo-4-(difluoromethyl)benzoate CAS No. 2091157-39-8

Methyl 2-bromo-4-(difluoromethyl)benzoate

Cat. No.: B2582662
CAS No.: 2091157-39-8
M. Wt: 265.054
InChI Key: MOPQMNIBIAPLRT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(difluoromethyl)benzoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 2,4-difluorotoluene to introduce the bromine atom at the 2-position. This is followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-bromo-4-(difluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

methyl 2-bromo-4-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPQMNIBIAPLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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